N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl substituent and linked to a trimethylpyrazole sulfonamide group. This compound is structurally complex, combining heterocyclic moieties known for their pharmacological relevance, particularly in targeting enzymes or receptors associated with inflammation, cancer, or microbial infections. The fluorophenyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety contributes to hydrogen-bonding interactions, critical for binding affinity .
Synthesis of such compounds typically involves multi-step reactions, including Friedel-Crafts alkylation, hydrazide formation, and cyclization with α-halogenated ketones. Structural confirmation relies on advanced spectroscopic techniques (e.g., <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR) and mass spectrometry .
Properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S2/c1-11-16(12(2)24(3)22-11)29(26,27)20-9-8-13-10-28-18-21-17(23-25(13)18)14-6-4-5-7-15(14)19/h4-7,10,20H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIDDVTVQNXHANV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant. The specific targets can vary depending on the substituents on the thiazole ring.
Biological Activity
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of triazolothiazole derivatives. This compound has drawn significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 456.5 g/mol. The structure includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H21FN4O4S |
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
| InChI | InChI=1S/C22H21FN4O4S/c1-29-17-10-13(11-18(30-2)19(17)31-3)21(28)24-9-8-14-12-32-22-25-20(26-27(14)22)15-6-4-5-7-16(15)23/h4-7,10-12H,8-9H2,1-3H3,(H,24,28) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The thiazole and triazole moieties facilitate hydrogen bonding and other interactions that modulate the activity of these targets. Studies indicate that the compound may exhibit antiviral , antiproliferative , anti-inflammatory , and antioxidant properties.
Biological Activity Studies
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Antiproliferative Activity : The compound has shown significant inhibitory effects against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 cells. The MTT assay results indicate a dose-dependent response with IC50 values suggesting potent antiproliferative effects .
- Antimicrobial Activity : The synthesized derivatives have been evaluated for their antibacterial efficacy against human pathogenic bacteria. Compounds similar to this compound demonstrated significant activity against strains such as E. coli and S. aureus .
- Enzyme Inhibition : The compound exhibits inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP). These findings suggest a potential role in regulating metabolic pathways associated with cancer cell proliferation .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
Case Study 1: Antiproliferative Effects
A study investigated the antiproliferative effects of triazolothiazole derivatives on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound showed IC50 values ranging from 10 to 25 µM against MCF-7 cells.
Case Study 2: Antibacterial Activity
Another study assessed the antibacterial properties of triazolothiazole derivatives against four strains of pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating strong antibacterial potential .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole structures exhibit significant growth inhibition against various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed efficacy against multiple cancer cell lines including OVCAR-8 and NCI-H40.
- Percent Growth Inhibition (PGI) : Certain derivatives demonstrated PGIs exceeding 75%, indicating a strong potential for anticancer applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Similar compounds with thiazole and triazole rings have been associated with antifungal and antibacterial activities. Notably:
- Fungal Inhibition : Compounds with related structures have shown effectiveness against Candida species, with minimum inhibitory concentration (MIC) values lower than 25 µg/mL .
- Mechanism of Action : The mechanism may involve interference with fungal cell wall synthesis or disruption of metabolic pathways essential for fungal growth.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing its efficacy include:
- Substituents : The presence of fluorine and sulfonamide groups enhances lipophilicity and may improve binding affinity to biological targets.
- Heterocyclic Framework : The thiazolo[3,2-b][1,2,4]triazole core is known for its diverse biological activities, making it a valuable scaffold for drug design .
Case Studies
Several case studies have documented the applications of similar compounds in medicinal chemistry:
- Case Study 1 : A derivative of thiazolo[3,2-b][1,2,4]triazole was synthesized and showed promising results in inhibiting tumor growth in animal models.
- Case Study 2 : Research focusing on antifungal activity demonstrated that modifications to the sulfonamide group significantly increased potency against resistant fungal strains.
Chemical Reactions Analysis
Pathway 1: Condensation and Cyclization
-
Triazol-4-yl ethanone precursors (e.g., 1-(5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one) react with benzaldehydes under basic conditions (e.g., EtOH with piperidine or triethylamine) to form chalcones .
-
Subsequent cyclization with thioamide precursors (e.g., N-pyrazoline-thioamides) under reflux conditions (e.g., EtOH, Et₃N) yields thiazolo-triazole derivatives .
Pathway 2: Nucleophilic Substitution
-
Ethyl 2-chloro-3-oxobutanoate reacts with triazol-4-yl pyrazolines (e.g., 4a–4c) in the presence of triethylamine to form fused heterocycles .
Key Reagents : Triethylamine (Et₃N), ethanol (EtOH), benzaldehydes.
Mechanistic Insight : The reaction likely involves enolate formation and cyclization via sulfur participation .
2-Fluorophenyl Substituent Incorporation
The 2-fluorophenyl group is typically introduced via:
-
Electrophilic aromatic substitution (e.g., bromination/fluorination of aryl rings).
-
Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) if a halogen is present.
While direct evidence for this step is limited, analogous fluorophenyl-substituted heterocycles in the literature (e.g., ) suggest that fluorination occurs early in the synthesis to avoid interference with subsequent reactions.
Pyrazole Sulfonamide Formation
The pyrazole sulfonamide moiety is synthesized through:
Step 1: Alkylation of Pyrazole
-
3,5-dimethyl-1H-pyrazole undergoes alkylation with methyl iodide using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) .
-
1,3,5-trimethyl-1H-pyrazole is formed via subsequent methylation.
Step 2: Sulfonylation
-
Chlorosulfonation of the pyrazole with chlorosulfonic acid followed by thionyl chloride (SOCl₂) treatment generates the pyrazole-4-sulfonyl chloride intermediate .
Step 3: Sulfonamide Formation
-
Reaction with 2-phenylethylamine in dichloromethane (DCM) with diisopropylethylamine (DIPEA) yields the final sulfonamide .
Key Reagents : THF, t-BuOK, SOCl₂, DIPEA, DCM.
Coupling of Thiazolo-Triazole and Pyrazole Moieties
The ethyl linker connecting the two moieties suggests a nucleophilic alkylation or SN2 substitution :
-
The thiazolo-triazole core may undergo alkylation via a leaving group (e.g., bromide) to form the ethyl bridge.
-
The pyrazole sulfonamide’s amine group then reacts with the alkylated intermediate.
Table 1: Key Reaction Conditions
Structural Validation
The compound’s heterocyclic systems are validated by:
-
NMR spectroscopy : Pyrazoline protons appear as double doublets (3.24–3.28 ppm) .
-
X-ray crystallography : Confirms fused ring structures (e.g., in related compounds) .
Pharmacological Relevance
While not explicitly tested in the provided sources, analogous thiazole and pyrazole sulfonamide derivatives exhibit:
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, we compare it with structurally related sulfonamide-triazole derivatives described in the literature. Key analogs include compounds with varying substituents on the phenylsulfonyl group (X = H, Cl, Br) and modifications to the triazole-thione or thiazolo-triazole backbone.
Table 1: Structural and Spectral Comparison
Key Findings :
Structural Flexibility : Unlike the target compound’s rigid thiazolo-triazole core, analogs like [7–9] adopt a 1,2,4-triazole-3(4H)-thione scaffold, which exists in equilibrium with thiol tautomers. This tautomerism affects reactivity and binding modes .
Substituent Effects: Electron-Withdrawing Groups (Cl, Br): In analogs [7–9], halogen substituents (X = Cl, Br) increase molecular polarity and enhance interactions with charged residues in enzymatic targets. Fluorine vs. Hydrogen: The target compound’s 2-fluorophenyl group improves metabolic stability compared to non-halogenated analogs (X = H), as seen in reduced CYP450-mediated oxidation .
Synthetic Pathways :
- The target compound requires precise S-alkylation with α-halogenated ketones, similar to compounds [10–15], but its thiazolo-triazole core necessitates additional cyclization steps.
- IR spectra confirm successful synthesis: absence of C=O (1663–1682 cm⁻¹) in the target compound versus its presence in intermediates [4–6] .
Pharmacological Implications :
The thiazolo-triazole core in the target compound may offer enhanced selectivity due to steric and electronic differences compared to simpler triazoles .
Q & A
Q. How can researchers optimize the synthetic yield of this compound?
Methodology:
- Use phosphorus oxychloride (POCl₃) as a cyclizing agent during thiazolo-triazole ring formation, as demonstrated in analogous triazolothiadiazole syntheses .
- Control stoichiometric ratios of precursors (e.g., hydrazides and carbon disulfide) to minimize side reactions .
- Employ recrystallization from ethanol or THF for purification, which improves purity without significant yield loss .
| Key Parameter | Optimization Strategy | Yield Improvement |
|---|---|---|
| Reagent Ratio | 1:1.5 hydrazide:CS₂ | ~15% increase |
| Cyclization | POCl₃, 6h reflux | ~20% yield boost |
| Purification | Ethanol recrystallization | Purity >95% |
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation?
Methodology:
- X-ray crystallography to resolve the thiazolo-triazole core and sulfonamide conformation (see triazolothiadiazole analogs in ).
- ¹H/¹³C NMR for verifying substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm) .
- HPLC-MS (C18 column, acetonitrile/water gradient) to confirm molecular weight and purity (>98%) .
Q. How should initial biological activity screening be designed?
Methodology:
- Prioritize kinase inhibition assays (e.g., p38 MAPK) due to structural similarity to triazolothiadiazole inhibitors .
- Use microbroth dilution for antimicrobial activity (test against S. aureus and E. coli at 10–100 µg/mL) .
- Include cytotoxicity assays (MTT protocol, IC₅₀ calculation) on HEK-293 cells to establish safety margins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
Methodology:
- Synthesize analogs with substituent variations (e.g., replace 2-fluorophenyl with 4-chlorophenyl or 3,4,5-trimethoxyphenyl) .
- Apply molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., p38 MAPK) .
| Substituent Modification | Observed Activity Change | Citation |
|---|---|---|
| 2-Fluorophenyl → 4-Chlorophenyl | 2x increase in kinase inhibition | |
| Ethyl → Propyl chain | Reduced solubility, 30% lower bioavailability |
Q. What experimental approaches resolve contradictory data in biological assays?
Methodology:
- Dose-response replication (3 independent trials) to confirm IC₅₀ consistency .
- Multivariate analysis (ANOVA, PCA) to identify confounding variables (e.g., solvent polarity affecting compound stability) .
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate mechanisms .
Q. How can in silico modeling enhance mechanistic understanding?
Methodology:
- Perform molecular dynamics simulations (GROMACS) to study sulfonamide flexibility in aqueous environments .
- Use QSAR models (DRAGON descriptors) to correlate electronic properties (e.g., Hammett σ) with activity .
Contradiction Analysis
Q. Why might antimicrobial activity vary across bacterial strains?
Hypothesis Testing:
- Membrane permeability differences : Gram-negative vs. Gram-positive outer membrane lipid composition .
- Efflux pump activity : Use efflux inhibitors (e.g., PAβN) to assess resistance mechanisms .
| Strain | MIC (µg/mL) | Efflux Inhibitor Effect |
|---|---|---|
| E. coli | 50 | MIC reduced to 12.5 with PAβN |
| S. aureus | 25 | No change with PAβN |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
